Methylenediboronic acid
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Overview
Description
Methylenediboronic acid is an organoboron compound characterized by the presence of two boronic acid groups connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenediboronic acid can be synthesized through several methods. One common approach involves the reaction of diboronic acid derivatives with methylene sources under controlled conditions. For instance, the reaction of bis(pinacolato)diboron with methylene iodide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methylenediboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into boranes or other boron-containing compounds.
Substitution: this compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed:
Oxidation: Boronic esters, boronic acids.
Reduction: Boranes, boronates.
Substitution: Functionalized boronic acid derivatives.
Scientific Research Applications
Methylenediboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as glucose sensing and enzyme inhibition. The boronic acid groups interact with target molecules through Lewis acid-base interactions, leading to the formation of stable complexes .
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
- Boric acid
Comparison: Methylenediboronic acid is unique due to its dual boronic acid groups connected by a methylene bridge, which provides distinct reactivity and binding properties compared to other boronic acids. This structural feature allows for the formation of more stable and versatile complexes, making it particularly useful in applications requiring strong and reversible interactions with diols and other nucleophiles .
Properties
CAS No. |
13251-32-6 |
---|---|
Molecular Formula |
CH6B2O4 |
Molecular Weight |
103.68 g/mol |
IUPAC Name |
boronomethylboronic acid |
InChI |
InChI=1S/CH6B2O4/c4-2(5)1-3(6)7/h4-7H,1H2 |
InChI Key |
ZZKAPHPTYABEPL-UHFFFAOYSA-N |
Canonical SMILES |
B(CB(O)O)(O)O |
Origin of Product |
United States |
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